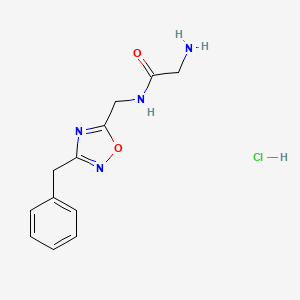

2-amino-N-((3-bencil-1,2,4-oxadiazol-5-il)metil)acetamida clorhidrato

Descripción general

Descripción

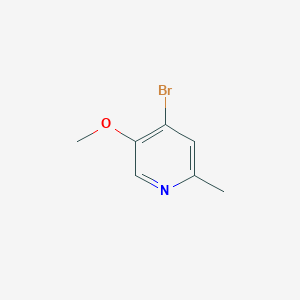

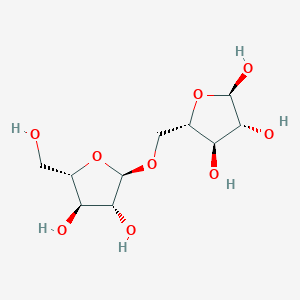

“2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1435803-73-8. It has a molecular weight of 282.73 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis

The InChI Code for the compound is 1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los oxadiazoles, incluidos los 1,2,4-oxadiazoles, se han estudiado por su potencial como agentes anticancerígenos . Se pueden diseñar y sintetizar para atacar células cancerosas específicas, lo que podría conducir a tratamientos más efectivos con menos efectos secundarios.

Aplicaciones Vasodilatadoras

Se ha encontrado que algunos derivados de oxadiazol actúan como vasodilatadores . Estos compuestos pueden ayudar a relajar y ensanchar los vasos sanguíneos, mejorando el flujo sanguíneo y reduciendo la presión arterial.

Aplicaciones Anticonvulsivas

Los oxadiazoles también se han explorado por sus propiedades anticonvulsivas . Podrían usarse potencialmente en el tratamiento de la epilepsia y otras afecciones caracterizadas por convulsiones.

Aplicaciones Antidiabéticas

La investigación ha indicado que ciertos derivados de oxadiazol pueden tener efectos antidiabéticos . Estos compuestos podrían usarse potencialmente para controlar los niveles de azúcar en sangre en pacientes con diabetes.

Aplicaciones de Alta Energía

Los derivados de oxadiazol han mostrado un balance de oxígeno favorable y un calor de formación positivo, lo que indica su potencial como materiales de alta energía .

Aplicaciones Antibacterianas

Los derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos contra Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas oryzae pv. oryzicola (Xoc), que causan enfermedades graves en el arroz . Estos compuestos podrían usarse potencialmente como nuevos agentes antibacterianos en la agricultura.

Aplicaciones Antifúngicas

Algunos derivados de 1,2,4-oxadiazol han mostrado una actividad antifúngica moderada contra Rhizoctonia solani, un hongo que representa una gran amenaza para la agricultura mundial .

Aplicaciones Nematicidas

Ciertos derivados de 1,2,4-oxadiazol han exhibido una actividad nematicida moderada contra Meloidogyne incognita , una especie de nematodo agallador que es una plaga agrícola importante.

Análisis Bioquímico

Biochemical Properties

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies .

Molecular Mechanism

At the molecular level, 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Additionally, long-term studies have indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These findings are crucial for understanding the compound’s stability and long-term effects in experimental settings .

Dosage Effects in Animal Models

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver and kidney damage. Additionally, threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage. These findings are essential for determining the compound’s therapeutic window and potential toxic effects in vivo .

Metabolic Pathways

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to inhibit certain enzymes involved in the glycolytic pathway, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, further influencing cellular metabolism. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound has been shown to localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s activity and localization within the cell .

Propiedades

IUPAC Name |

2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMCQSFKDDTDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)

![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)